molecular formula C10H10O2 B11919769 6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one

6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11919769
M. Wt: 162.18 g/mol
InChI Key: CNALJATYIURCEI-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H10O2 It is a derivative of indanone, featuring a hydroxyl group and a methyl group on the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-hydroxybenzaldehyde with acetone in the presence of a base, followed by cyclization to form the indanone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-methyl-2,3-dihydro-1H-inden-1,6-dione.

    Reduction: Formation of 6-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-ol.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

6-hydroxy-5-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H10O2/c1-6-4-7-2-3-9(11)8(7)5-10(6)12/h4-5,12H,2-3H2,1H3

InChI Key

CNALJATYIURCEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)C(=O)CC2

Origin of Product

United States

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